L-Methionine-13C5

Mass spectrometry Isotope dilution Spectral overlap

L-Methionine-13C5 (CAS 202326-57-6) delivers a definitive M+5 mass shift—fully resolvable from endogenous methionine pools and natural 13C isotopologue interference. The ≥99 atom% 13C enrichment and ≥98% chemical purity eliminate isotopic correction algorithms for absolute quantification in plasma/serum by LC-MS/MS. As the only labeling pattern tracking all five carbon positions, it simultaneously monitors transmethylation flux (M+5), SAH formation (M+4), and polyamine synthesis (M+1) in a single tracer experiment. Indispensable for Hoffman-effect methionine dependency, MTAP-deleted tumor profiling, one-carbon metabolism drug screening, and SILAC-based nascent proteomics. Substitution with unlabeled methionine, methyl-13C-only labels, or multi-isotope variants compromises spectral resolution and metabolic tracing capability.

Molecular Formula C5H11NO2S
Molecular Weight 154.18 g/mol
Cat. No. B15142305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine-13C5
Molecular FormulaC5H11NO2S
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1
InChIKeyFFEARJCKVFRZRR-JRGPAWSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine-13C5 for LC-MS Quantification and Metabolic Tracing: Technical Specifications and Procurement Guide


L-Methionine-13C5 (CAS: 202326-57-6) is a stable isotope-labeled essential amino acid in which all five carbon atoms are uniformly replaced with carbon-13 . This uniform labeling configuration introduces a precise mass shift of M+5 relative to unlabeled L-methionine, enabling unambiguous detection and quantification via liquid chromatography-mass spectrometry (LC-MS) . As a critical tool in quantitative proteomics, metabolomics, and metabolic flux analysis, L-Methionine-13C5 serves both as an internal standard for absolute quantification of methionine and related metabolites, and as a metabolic tracer to track the fate of methionine carbon through transmethylation, transsulfuration, and polyamine biosynthetic pathways .

Why Unlabeled Methionine or Alternative Isotopologues Cannot Substitute for L-Methionine-13C5 in Quantitative Workflows


Generic substitution of L-Methionine-13C5 with unlabeled methionine, alternative labeling patterns (e.g., methyl-13C only), or other isotopologues (e.g., 15N-only) fundamentally compromises analytical accuracy and experimental interpretability. Unlabeled methionine is indistinguishable from endogenous analyte pools, rendering absolute quantification by isotope dilution impossible . Single-position labels such as methyl-13C provide only a +1 Da mass shift, which in complex biological matrices is often obscured by natural abundance 13C isotopologues, leading to spectral overlap and reduced signal-to-noise . Conversely, multi-isotope variants such as L-Methionine-13C5,15N (M+6) or L-Methionine-13C5,15N,d8 (M+14) introduce different mass shifts that may not be compatible with established multiplexing protocols or may exceed the optimal mass difference for certain instrument configurations . The uniform 13C5 labeling configuration provides the optimal balance of distinct resolvability from endogenous methionine while preserving full metabolic tracing capability through all five carbon positions, enabling simultaneous tracking of methionine cycle flux (M+5), SAM-dependent transmethylation (M+5), SAH formation (M+4), and polyamine synthesis (M+1) from a single tracer experiment [1].

Quantitative Differentiation Evidence for L-Methionine-13C5: Comparative Performance Data


Mass Shift Resolvability: L-Methionine-13C5 (M+5) vs. Methyl-13C Methionine (M+1) in Complex Matrices

L-Methionine-13C5 produces a nominal mass shift of M+5 relative to unlabeled methionine, while single-position labeled methyl-13C methionine produces only an M+1 shift . In LC-MS analysis of biological samples, the natural abundance of 13C in unlabeled methionine (approximately 5.5% M+1) creates substantial spectral overlap with the M+1 isotopologue of the internal standard, reducing quantitative accuracy . In contrast, the M+5 shift of L-Methionine-13C5 places the internal standard signal in a region of the mass spectrum with negligible natural abundance interference (≤0.01% M+5), enabling baseline-resolved quantification even in complex matrices such as plasma and tissue lysates .

Mass spectrometry Isotope dilution Spectral overlap

Metabolic Flux Quantification: L-Methionine-13C5 Enables Simultaneous Multi-Pathway Tracing in a Single Experiment

In ex vivo hemocyte experiments, incubation with 0.33 µM L-methionine-13C5 for 20 minutes enabled simultaneous quantification of labeling in methionine (m+5), S-adenosylmethionine (SAM, m+5), S-adenosylhomocysteine (SAH, m+4), 5-methylthioadenosine (MTA, m+1), and cystathionine (CTH, m+4) from a single tracer [1]. This multi-pathway tracing capability stems from the uniform 13C5 labeling, where the loss of one carbon as a methyl group during transmethylation produces m+4 labeled SAH, while the methyl group itself is tracked into methylation products [2]. In contrast, single-position labels (e.g., methyl-13C only) can track only the methyl group fate and cannot quantify flux through the transsulfuration pathway or methionine cycle turnover [3].

Metabolic flux analysis Methionine cycle Transmethylation

Isotopic Purity Specification: ≥99 atom% 13C for L-Methionine-13C5 vs. Lower Purity Alternative Formulations

Commercial L-Methionine-13C5 from major suppliers is specified at ≥99 atom% 13C isotopic purity with ≥98% chemical purity (CP) . This high isotopic enrichment minimizes the presence of unlabeled (M+0) and partially labeled isotopologues that would otherwise contribute to background signal in quantitative assays. In contrast, some alternative formulations such as L-Methionine-13C5,15N are available at 98 atom% 13C, introducing up to 2% M+0 impurity that can compromise the limit of detection in trace-level quantification . For metabolic tracing applications, the ≥99 atom% specification ensures that observed M+4 and M+1 labeling in downstream metabolites reflects true metabolic flux rather than tracer impurities, which can be as high as 1-2% of total signal in lower-purity batches [1].

Isotopic enrichment Quantitative accuracy Lot-to-lot consistency

In Vivo Pharmacokinetic Tracing: L-Methionine-13C5 Demonstrates Quantifiable Plasma Kinetics with Distinct M+4 and M+5 Metabolite Resolution

Intravenous administration of [U-13C5]L-methionine (100 mg/kg) to C57BL/6 mice enabled time-resolved quantification of both unlabeled (M+0) and labeled (M+4 and M+5) methionine and related metabolites in plasma over a 60-minute time course [1]. At 10 minutes post-injection, labeled methionine (M+5) reached peak plasma concentration, while M+4 metabolites derived from transmethylation showed distinct kinetic profiles. The ability to resolve M+4 and M+5 isotopologues from the same tracer is unique to uniformly 13C5-labeled methionine; alternative labeling strategies such as 13C,15N dual-labeling (M+6) or single-position labels do not provide this differential metabolic resolution in a single experiment [2]. This enables calculation of tissue-specific methionine uptake rates, transmethylation flux, and methionine cycle turnover using non-steady-state kinetic modeling approaches [3].

In vivo pharmacokinetics Isotope tracing Plasma metabolomics

Quantitative Internal Standard Performance: L-Methionine-13C5 vs. 34S-Labeled Methionine for Absolute Quantification

While 34S-labeling of methionine has been developed for quantitative proteomics via the SULAQ (Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification) method [1], 13C5 labeling offers distinct advantages for routine LC-MS quantification. The 13C5 label (M+5) produces a mass shift that is fully resolved from the natural abundance 34S isotopologue of unlabeled methionine (M+2, approximately 4.4% natural abundance), whereas 34S labeling (M+2) overlaps with the natural 34S signal [2]. Furthermore, 13C5 labeling preserves the native sulfur atom, enabling simultaneous sulfur-specific detection workflows when desired. For absolute quantification of methionine in human plasma and serum, L-Methionine-13C5 is specified as a suitable internal standard for validated analytical techniques .

Internal standard Isotope dilution mass spectrometry SULAQ

L-Methionine-13C5: Optimal Application Scenarios Based on Quantitative Evidence


Absolute Quantification of Methionine in Clinical Plasma and Serum Samples by LC-MS/MS

L-Methionine-13C5 serves as the optimal internal standard for isotope dilution LC-MS/MS methods quantifying methionine in human plasma and serum . The M+5 mass shift provides complete spectral separation from endogenous methionine isotopologues, eliminating the need for complex isotopic correction algorithms. The ≥99 atom% 13C enrichment specification ensures that internal standard impurity does not compromise the lower limit of quantification, which is critical for detecting pathologically low methionine levels in conditions such as homocystinuria or for monitoring dietary methionine restriction in oncology studies .

Metabolic Flux Analysis of the Methionine Cycle and Transmethylation in Cancer Cell Lines

For researchers studying methionine dependency in cancer (Hoffman effect) or MTAP-deleted tumors, L-Methionine-13C5 enables simultaneous quantification of methionine uptake, SAM synthesis, transmethylation flux, and polyamine biosynthesis in a single tracer experiment . The distinct M+5, M+4, and M+1 labeling signatures of downstream metabolites allow computational flux modeling without requiring multiple separate tracer experiments. This consolidated workflow is particularly valuable for high-throughput drug screening applications where compound effects on methionine metabolism must be assessed across large compound libraries .

In Vivo Pharmacokinetic Tracing of Methionine Metabolism in Preclinical Mouse Models

L-Methionine-13C5 administered intravenously (100 mg/kg) enables time-resolved plasma kinetic analysis of methionine uptake and downstream metabolic fate in mice . The ability to simultaneously quantify M+0, M+4, and M+5 species in plasma provides a complete picture of methionine turnover and tissue-specific utilization. This approach is directly applicable to pharmacokinetic/pharmacodynamic studies of therapeutics targeting one-carbon metabolism, including MAT2A inhibitors and methionine cycle modulators currently in clinical development .

Quantitative Proteomics via SILAC Incorporating 13C5-Methionine for Protein Turnover Studies

In SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflows, L-Methionine-13C5 can be incorporated as the heavy amino acid for quantifying protein synthesis rates and turnover dynamics . The uniform 13C5 labeling ensures that all methionine-containing peptides receive a consistent +5 Da mass shift, simplifying peptide identification and quantification in complex proteomic datasets. This application is particularly suited for studies of protein half-life determination and nascent proteome profiling in response to cellular stimuli or pharmacological interventions .

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